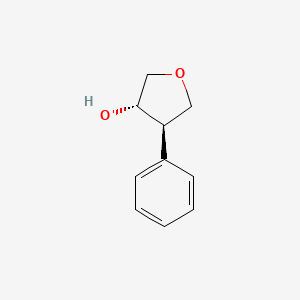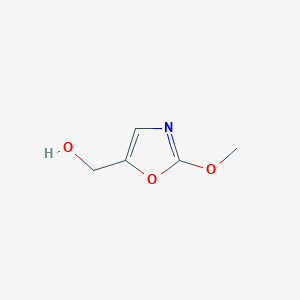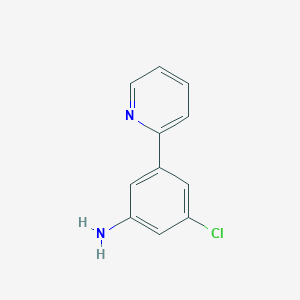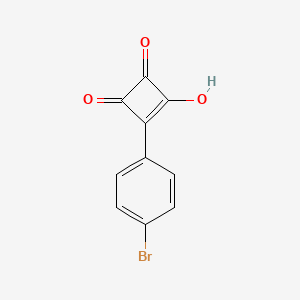
rac-(3R,4S)-4-phenyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-4-phenyloxolan-3-ol, also known as (R,S)-4-hydroxy-3-phenyl-2-butanol, is an important compound in the field of organic chemistry. It is a chiral alcohol that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. Rac-(3R,4S)-4-phenyloxolan-3-ol is also used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Rac-(3R,4S)-4-phenyloxolan-3-ol is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. In addition, rac-(3R,4S)-4-phenyloxolan-3-ol has been used in the study of stereoselective reactions, as well as in the study of the effects of chiral compounds on biological systems.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-phenyloxolan-3-ol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, it is believed that rac-(3R,4S)-4-phenyloxolan-3-ol may also act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
Rac-(3R,4S)-4-phenyloxolan-3-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, rac-(3R,4S)-4-phenyloxolan-3-ol has been shown to have anticonvulsant and neuroprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(3R,4S)-4-phenyloxolan-3-ol in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize, and the reaction conditions are mild and relatively easy to control. In addition, the compound is relatively stable, and can be stored for extended periods of time. However, one limitation is that the compound is not very soluble in water, and therefore it may be difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for research on rac-(3R,4S)-4-phenyloxolan-3-ol are numerous. One area of research is to further investigate the biochemical and physiological effects of the compound, and to determine if it has any potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of the compound, and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and flavors and fragrances. Finally, further research is needed to explore the potential for using the compound as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Métodos De Síntesis
Rac-(3R,4S)-4-phenyloxolan-3-ol is synthesized through the reaction of racemic 3-phenyl-2-butanol with hydrogen peroxide. This reaction is catalyzed by a titanium-based catalyst, such as titanium isopropoxide, and is carried out in an aqueous solution. The reaction proceeds in two steps: the first step involves the oxidation of the alcohol to the aldehyde, and the second step involves the reduction of the aldehyde to the alcohol. The reaction is usually carried out at room temperature, and the reaction time is typically between 1 and 4 hours.
Propiedades
IUPAC Name |
(3S,4R)-4-phenyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-Phenyltetrahydrofuran-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)


![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)

![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)

![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)
